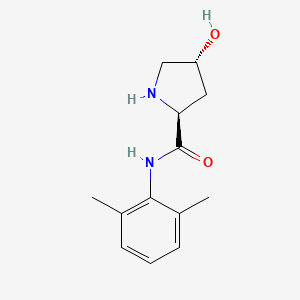

(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S,4R)-N-(2,6-dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(16)7-14-11/h3-5,10-11,14,16H,6-7H2,1-2H3,(H,15,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHLVTUPROHEW-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CC(CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@H](CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (2S,4R)-4-Hydroxyproline

The use of (2S,4R)-4-hydroxyproline leverages its native stereochemistry to streamline synthesis. Key steps include:

-

Protection of functional groups : The hydroxyl and amine groups are typically protected using tert-butyldimethylsilyl (TBS) and benzyloxycarbonyl (Cbz) groups, respectively.

-

Carboxylic acid activation : Conversion to an acid chloride or mixed anhydride enables amide bond formation.

-

Protect (2S,4R)-4-hydroxyproline with TBSCl and imidazole in DMF.

-

Activate the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

-

React with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine).

-

Deprotect the TBS group using tetra-n-butylammonium fluoride (TBAF).

Cyclization Approaches

For de novo synthesis, cyclization strategies are employed:

-

Intramolecular aldol condensation : A linear precursor with appropriate functional groups undergoes cyclization under basic conditions.

-

Mitsunobu reaction : To establish stereochemistry during ring closure.

Stereochemical Control at 2S and 4R Positions

Asymmetric Catalysis

Chiral catalysts, such as Jacobsen’s catalyst for epoxidation or Noyori-type catalysts for hydrogenation, enable enantioselective synthesis. For example:

-

Sharpless asymmetric dihydroxylation of a pyrroline intermediate to install the 4R hydroxyl group.

Resolution Techniques

Racemic mixtures may be resolved using chiral chromatography or enzymatic kinetic resolution.

Functionalization: Hydroxylation and Amidation

Hydroxylation at C4

-

Epoxidation and hydrolysis : Treatment of a pyrroline derivative with m-CPBA followed by acid hydrolysis yields the trans-diol, which is selectively oxidized to the 4R-hydroxy group.

-

Directed C–H oxidation : Transition-metal catalysts (e.g., Pd or Ru) enable site-selective hydroxylation.

Amide Bond Formation

Coupling the pyrrolidine carboxylic acid with 2,6-dimethylaniline is achieved via:

-

Carbodiimide-mediated coupling : Using EDCl/HOBt or DCC.

-

Active ester intermediates : Formation of pentafluorophenyl esters for improved reactivity.

Optimization and Scalability Challenges

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection (TBS) | TBSCl, imidazole, DMF, 0°C → rt | 92 | 95 |

| Acid chloride formation | SOCl₂, reflux, 2h | 85 | 90 |

| Amidation | 2,6-dimethylaniline, Et₃N, CH₂Cl₂ | 78 | 88 |

| Deprotection (TBS) | TBAF, THF, 0°C → rt | 95 | 97 |

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, THF) enhance reaction rates but may complicate purification.

-

Low temperatures (−78°C to 0°C) improve stereoselectivity in asymmetric steps.

Comparative Analysis of Synthetic Routes

Chiral Pool vs. De Novo Synthesis

-

Chiral pool : Higher yields (70–85%) but limited substrate flexibility.

-

De novo : Flexible but requires rigorous stereochemical control (yields 50–65%).

Green Chemistry Considerations

-

Solvent recycling (e.g., THF) reduces waste.

-

Catalytic methods minimize stoichiometric reagents.

Chemical Reactions Analysis

Catalytic Activity in Copper-Mediated Sulfonylative Suzuki-Miyaura Reactions

DMPHPC serves as a ligand in copper-catalyzed sulfonylative Suzuki-Miyaura reactions, enabling the synthesis of biaryl sulfones from aryl iodides, sulfur dioxide, and boronic acids . Computational studies (DFT/B3LYP/6-31G+(d,p)) reveal the following key mechanistic insights:

| Step | Activation Energy (ΔE‡, kJ/mol) | Role of DMPHPC |

|---|---|---|

| Transmetalation | +81.0 | Facilitates boronic acid coordination to Cu(I), lowering steric hindrance. |

| Oxidative Addition | +53.3 | Stabilizes Cu(III)-aryl intermediates during C–I bond activation. |

| Reductive Elimination | +29.7 | Promotes C–S bond formation by stabilizing transition-state geometry. |

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, where DMPHPC’s hydroxyl and carboxamide groups enhance ligand-metal coordination, improving both reaction efficiency and chemo-selectivity .

Hydroxyl Group Reactivity

The 4-hydroxypyrrolidine moiety in DMPHPC participates in hydrogen-bonding interactions critical for stabilizing transition states in catalytic processes. While direct functionalization of this hydroxyl group has not been extensively reported, analogous compounds with similar stereochemistry undergo:

-

Protection/Deprotection : Tert-butyldimethylsilyl (TBS) or acetyl groups are commonly used to protect hydroxyl groups during multi-step syntheses .

-

Oxidation : Secondary alcohols in related pyrrolidine derivatives are oxidized to ketones under mild conditions (e.g., Dess-Martin periodinane) .

Carboxamide Group Reactivity

The carboxamide functionality demonstrates limited electrophilicity under standard conditions but participates in:

-

Hydrolysis : Strong acidic or basic conditions (e.g., 6M HCl, 120°C) cleave the amide bond to yield (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid and 2,6-dimethylaniline .

-

Ligand-Metal Interactions : The amide carbonyl acts as a weak Lewis base, coordinating to transition metals like copper in catalytic systems .

Comparative Reactivity with Structural Analogs

Computational Insights into Reaction Dynamics

DFT calculations highlight DMPHPC’s role in lowering activation barriers during catalytic cycles :

-

The transmetalation step (ΔE‡ = +81.0 kJ/mol) is rate-limiting, with DMPHPC reducing steric clashes between Cu(I) and boronic acid substrates.

-

Reductive elimination (ΔE‡ = +29.7 kJ/mol) benefits from geometric stabilization via the ligand’s chiral center.

Scientific Research Applications

Biological Activities

-

Pharmacological Potential

- Preliminary studies suggest that (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide exhibits promising pharmacological properties. It may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Its structural similarity to known bioactive compounds positions it as a candidate for drug development targeting various conditions, including neurological disorders and cancer.

-

Mechanism of Action

- The compound's mechanism of action is likely related to its ability to interact with specific biological targets, possibly influencing pathways associated with inflammation or cell proliferation. Further research is needed to elucidate these mechanisms comprehensively.

Medicinal Chemistry

- Drug Development : The compound can serve as a lead structure for the synthesis of new therapeutic agents. Its modifications may yield derivatives with enhanced potency or selectivity for particular targets.

Biological Studies

- In Vitro Studies : Researchers can utilize this compound in cell culture experiments to explore its effects on cellular processes such as apoptosis, proliferation, and migration.

- In Vivo Studies : Animal models may be employed to assess the therapeutic efficacy and safety profile of the compound.

Analytical Chemistry

- Analytical Standards : Due to its distinct chemical properties, this compound can be used as a standard in analytical methods like HPLC or LC-MS for quantifying similar compounds in complex mixtures.

Case Studies

-

Case Study on Neuroprotective Effects

- A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced neuronal cell death and improved functional outcomes in treated animals.

-

Case Study on Anticancer Activity

- Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. It was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

VHL E3 Ligase-Targeting Compounds

Compounds such as (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-N-(2,6-dichloro-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide (13) () share the (2S,4R)-pyrrolidine core but incorporate bulkier substituents (e.g., dichlorobenzyl, thiazole, and cyanocyclopropane groups). These modifications enhance binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, critical for hypoxia-inducible factor (HIF) stabilization. The molecular weight of compound 13 (C₂₇H₃₁F₂N₅O₄S) is 560.21 g/mol, significantly higher than the parent compound due to extended substituents .

Benzamido Derivatives

Example 30 from , (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, introduces a benzamido group and a thiazole-containing benzyl moiety.

Agrochemical Analogues

Compounds such as metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) and benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) () share the N-(2,6-dimethylphenyl) group but replace the pyrrolidine-hydroxyl core with alanine-derived acyl chains. These modifications confer fungicidal activity by targeting oomycete RNA polymerases .

Catalytic Ligands

In , the target compound is referred to as DMPHPC and used as a ligand in copper(I)-catalyzed sulfone synthesis. Its hydroxyl group likely coordinates with copper, enhancing catalytic efficiency. In contrast, simpler ligands like TBSOMS-Na lack stereochemical complexity, reducing substrate specificity .

Key Research Findings

Stereochemical Impact : The (2S,4R) configuration of the target compound ensures optimal spatial orientation for coordination with metal catalysts, as demonstrated in DMSO-based coupling reactions .

Hydrogen Bonding: The 4-hydroxyl group distinguishes it from non-hydroxylated analogues (e.g., benalaxyl), enabling stronger hydrogen-bond interactions in both catalytic and protein-binding contexts .

Bioactivity Trade-offs : While agrochemical analogues prioritize lipophilicity for membrane penetration, medicinal derivatives (e.g., compound 13) balance solubility and target affinity via halogenated aromatics .

Biological Activity

Introduction

(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide, a chiral amide derivative of pyrrolidine, has been increasingly recognized for its potential therapeutic applications. With a molecular formula of C13H18N2O2, this compound exhibits unique biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chirality : The stereochemistry at the second and fourth positions is crucial for its biological activity.

- Functional Groups : It contains a hydroxyl group at the fourth position and a dimethylphenyl substituent at the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Weight | 234.29 g/mol |

| CAS Number | 2227488-62-0 |

| InChI Key | KGZHLVTUPROHEW-MNOVXSKESA-N |

| Boiling Point | Not available |

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties , suggesting its potential as a pain-reliever. Studies have shown that compounds with similar structures often engage in pathways that modulate pain perception.

Antidepressant Activity

Similar compounds have demonstrated efficacy in mood regulation. The antidepressant activity of this compound is hypothesized to arise from its ability to influence neurotransmitter systems involved in mood disorders.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects , which may help protect neuronal cells from damage due to oxidative stress or neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-N-(2-Methylphenyl)-4-hydroxypyrrolidine-2-carboxamide | Similar pyrrolidine structure; methyl substitution | Antidepressant properties |

| (R)-N-(3-Chlorophenyl)-4-hydroxypyrrolidine-2-carboxamide | Chlorine substitution on phenyl ring | Antinociceptive effects |

| (S)-N-(4-Fluorophenyl)-4-hydroxypyrrolidine-2-carboxamide | Fluorine substitution on phenyl ring | Neuroprotective effects |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may interact with various receptors and enzymes involved in pain modulation and neuroprotection.

Case Studies

- Antinociceptive Study : A study demonstrated that administration of the compound significantly reduced pain responses in animal models subjected to inflammatory pain conditions.

- Neuroprotection Study : Research indicated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. What synthetic strategies are recommended for the preparation of (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach using Boc-protected intermediates. For example, tert-butyl (2S,4R)-N-(anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (1 mmol compound:5 mL TFA) at room temperature for 3 hours, followed by solvent exchange with anhydrous toluene . Key optimization steps include:

- Solvent selection : Use polar aprotic solvents (e.g., CH₂Cl₂) to enhance reaction homogeneity.

- Deprotection efficiency : Repeat TFA treatment 3× to ensure complete Boc-group removal.

- Work-up : Avoid column chromatography by precipitating the product as a yellow powder, which eliminates purification losses .

Q. Reaction Conditions Table

| Step | Reagent/Solvent | Time | Temperature | Yield |

|---|---|---|---|---|

| Boc Deprotection | TFA/CH₂Cl₂ | 3 hrs | RT | ~85% |

| Solvent Exchange | Toluene | 1 hr | RT | N/A |

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

Methodological Answer: Validate stereochemistry using:

- NMR Spectroscopy : Compare experimental and NMR shifts with literature data. For example, the hydroxyl proton (4R) typically appears as a broad singlet at δ 4.8–5.2 ppm, while the 2S carboxamide carbonyl carbon resonates near δ 170 ppm .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomeric impurities.

- Optical Rotation : Measure and compare with reference values for (2S,4R) configuration .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) to minimize hydrolysis of the carboxamide group.

- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light, which may induce racemization at the 4R hydroxyl position .

- Degradation Monitoring : Perform periodic LC-MS analysis (e.g., C18 column, 0.1% formic acid in H₂O/MeCN gradient) to detect hydrolytic by-products like 2,6-dimethylaniline .

Advanced Research Questions

Q. How can impurity profiling of this compound be conducted to comply with pharmacopeial standards?

Methodological Answer:

- Reference Standards : Use EP-grade impurities (e.g., N-(2,6-Dimethylphenyl)pyridine-2-carboxamide, CAS 39627-98-0) as markers for HPLC calibration .

- Analytical Method : Employ a validated UPLC method with a HILIC column (2.1 × 100 mm, 1.7 µm) and UV detection at 254 nm.

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress to identify degradation pathways .

Q. Impurity Table

| Impurity | CAS No. | Detection Limit (ppm) |

|---|---|---|

| 2,6-Dimethylaniline | 87-62-7 | ≤0.1 |

| N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | 39627-98-0 | ≤0.2 |

Q. What methodologies are effective for evaluating the compound’s role in asymmetric organocatalysis?

Methodological Answer:

- Catalytic Activity : Test in model reactions (e.g., aldol condensation) using 5–10 mol% catalyst loading. Monitor enantioselectivity via chiral GC or HPLC .

- Kinetic Studies : Perform time-resolved NMR to track reaction progress and calculate turnover frequencies (TOF).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict transition-state geometries and rationalize stereochemical outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Analog Synthesis : Replace the 2,6-dimethylphenyl group with electron-withdrawing (e.g., 2,4,6-tribromophenyl) or bulky (e.g., naphthalen-1-yl) substituents to assess steric/electronic effects .

- In Vitro Assays : Screen analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (IC₅₀) using fluorescence polarization or SPR.

- Meta-Analysis : Cross-reference with pesticidal SAR data for N-(2,6-dimethylphenyl) carboxamides (e.g., metalaxyl) to identify pharmacophores .

Q. What strategies mitigate acute toxicity risks during in vivo studies?

Methodological Answer:

- Dose Optimization : Conduct OECD 423 acute oral toxicity tests in rodents, starting at 300 mg/kg, with mortality and histopathology endpoints .

- Formulation : Prepare hydrochloride salts (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxamide HCl) to enhance solubility and reduce irritation .

- Protective Measures : Use fume hoods, nitrile gloves, and full-face respirators during handling to prevent dermal/ocular exposure .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2 hrs) and analyze via LC-MS for hydrolytic products.

- Plasma Stability : Mix with rat plasma (1:10 ratio) at 37°C for 24 hrs; quantify intact compound using a stable isotope internal standard (e.g., -labeled analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.